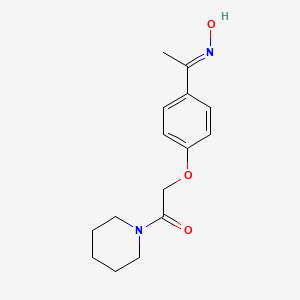
Levorphanol Tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levorphanol tartrate is a potent opioid analgesic used primarily for the management of moderate to severe pain. It is the tartrate salt form of levorphanol, which is the levorotatory enantiomer of racemorphan. Levorphanol was first synthesized in the 1940s and has been used in clinical settings since the 1950s. It is known for its high efficacy and long duration of action, making it suitable for chronic pain management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Levorphanol is synthesized from thebaine, an opiate alkaloid. The synthesis involves several steps, including demethylation, reduction, and cyclization reactions. Key intermediates include noroxymorphone and norlevorphanol. The final step involves the resolution of racemic levorphanol to obtain the levorotatory isomer.
Industrial Production Methods: Industrial production of levorphanol tartrate typically involves large-scale synthesis starting from thebaine. The process includes purification steps to ensure the high purity of the final product. The tartrate salt is formed by reacting levorphanol with tartaric acid, which enhances its solubility and stability for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions: Levorphanol undergoes various chemical reactions, including:
Oxidation: Levorphanol can be oxidized to form norlevorphanol.
Reduction: Reduction reactions can convert intermediates like noroxymorphone to levorphanol.
Substitution: Substitution reactions are involved in the initial steps of synthesizing levorphanol from thebaine.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Solvents: Methanol, ethanol, and dichloromethane are commonly used.
Major Products: The major product of these reactions is levorphanol, with norlevorphanol and noroxymorphone as key intermediates .
Wissenschaftliche Forschungsanwendungen
Levorphanol tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on neurotransmitter systems, including serotonin and norepinephrine reuptake inhibition.
Medicine: Extensively studied for its analgesic properties and potential use in treating neuropathic pain.
Industry: Utilized in the development of new analgesic drugs and formulations
Wirkmechanismus
Levorphanol tartrate exerts its effects primarily through agonism at the μ-opioid receptor, but it also acts on δ-opioid and κ-opioid receptors. Additionally, it functions as an antagonist at the NMDA receptor and inhibits the reuptake of serotonin and norepinephrine. These combined actions contribute to its potent analgesic effects and efficacy in treating various types of pain, including neuropathic pain .
Vergleich Mit ähnlichen Verbindungen
Morphine: Another potent opioid analgesic, but with a shorter duration of action compared to levorphanol.
Methadone: Shares NMDA receptor antagonism with levorphanol but has different pharmacokinetics.
Oxycodone: Similar in use for pain management but lacks the NMDA receptor antagonism seen in levorphanol.
Uniqueness: Levorphanol’s unique combination of opioid receptor agonism, NMDA receptor antagonism, and serotonin-norepinephrine reuptake inhibition sets it apart from other opioids. This multifaceted mechanism makes it particularly effective for chronic and neuropathic pain management .
Levorphanol tartrate remains a valuable compound in both clinical and research settings due to its potent analgesic properties and unique pharmacological profile.
Eigenschaften
CAS-Nummer |
5985-50-2 |
|---|---|
Molekularformel |
C21H29NO7 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
InChI-Schlüssel |
RWTWIZDKEIWLKQ-IWWMGODWSA-N |
Isomerische SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B10774160.png)

![tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B10774178.png)
![2-Thiabicyclo[3.1.0]hexane-4,6-dicarboxylicacid,4-amino-,(1R,4S,5S,6S)-(9CI)](/img/structure/B10774181.png)
![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)
![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)
![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)
![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)


![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)


